molecular formula C18H18N2O3S B2480900 N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide CAS No. 940405-56-1

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide

Cat. No.: B2480900
CAS No.: 940405-56-1
M. Wt: 342.41
InChI Key: VSHDXXWQSXTKRQ-UHFFFAOYSA-N
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Description

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide is a useful research compound. Its molecular formula is C18H18N2O3S and its molecular weight is 342.41. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

A considerable volume of research has focused on exploring the antitumor properties of benzothiazole derivatives, indicating their potential in cancer treatment:

  • Antileukemic Properties : A study highlighted the synthesis of a series of novel 4,5,6,7-tetrahydrobenzo[d]thiazole derivatives, which demonstrated significant cytotoxic responses in human leukemia cells. These compounds induced cell cycle arrest and apoptosis, showcasing their potential as antileukemic agents (Prasanna et al., 2010).

  • Anti-Breast Cancer Activity : Another research synthesized a new series of benzothiazoles and benzoxazoles, evaluating their antitumor activities against human breast cancer cell lines. The compounds showed potent inhibitory activity, particularly N-methyl piperazinyl substituted derivatives, indicating their promise in breast cancer treatment (Abdelgawad et al., 2013).

  • Protoporphyrinogen Oxidase Inhibitors : Research into the development of new herbicides led to the synthesis of N-(benzothiazol-5-yl)-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione and related compounds, which exhibited significant PPO inhibition activity. This discovery holds potential for the development of new herbicide formulations (Jiang et al., 2011).

Pharmacological Studies

Benzothiazole derivatives have been studied for their potential pharmacological effects:

  • Anticonvulsant and Neuroprotective Effects : A study synthesized and evaluated a series of N-(substituted benzothiazol-2-yl)amide derivatives for their anticonvulsant and neuroprotective effects. The compounds displayed promising results, indicating their potential for further development as neuroprotective anticonvulsants (Hassan et al., 2012).

  • Antibacterial Activity : N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide and its metal complexes were synthesized and characterized, exhibiting significant antibacterial activities against various strains, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. This highlights their potential use in antibacterial applications (Obasi et al., 2017).

Molecular Modeling and Synthesis

Studies also focused on the synthesis and molecular modeling of benzothiazole derivatives, contributing to a better understanding of their structural properties and interactions:

  • Molecular Structure Analysis : The molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide was analyzed through X-ray diffraction and DFT calculations, providing insights into the influence of intermolecular interactions on molecular geometry. This study contributes to the understanding of how crystal packing and dimerization affect molecular structure (Karabulut et al., 2014).

Properties

IUPAC Name

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c1-10-5-6-15-16(11(10)2)19-18(24-15)20-17(21)12-7-13(22-3)9-14(8-12)23-4/h5-9H,1-4H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSHDXXWQSXTKRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)NC(=O)C3=CC(=CC(=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.